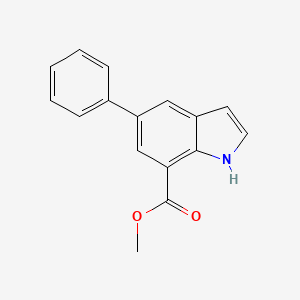

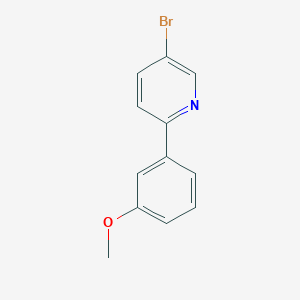

![molecular formula C12H15N3O B1391887 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one CAS No. 635713-68-7](/img/structure/B1391887.png)

1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one

Descripción general

Descripción

“1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one” is a chemical compound . It is structurally related to other compounds such as “1’-methyl-1’H-spiro [piperidine-4,2’-quinazolin]-4’ (3’H)-one” and "1’H-spiro [cyclopentane-1,2’-quinazolin]-4’ (3’H)-one" .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a series of novel substituted quinazolinone derivatives was synthesized and characterized by 1H NMR and LC–MS spectral techniques . Another study reported the synthesis of 5H-Spiro [benzo [h] [1,2,4]triazolo [3,4-b]quinazoline-6,1′-cycloheptane]-7 (11H)-ones . A concise organocatalytic method for the facile synthesis of some novel 1′H-spiro[cycloalkyl-1,2′-quinazolin]-4′(3′H)-ones via a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines and a cyclic ketone has also been described .

Molecular Structure Analysis

The molecular structure of “1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one” has been analyzed in several studies . The molecular formula is C12H15N3O, with an average mass of 217.267 Da and a monoisotopic mass of 217.121506 Da .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Mannich aminomethylation of 5’,6’,7,‘8’-tetrahydro-1’ H,3’ H -spiro [cyclohexane-1,2’-quinazolin]-4’-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Another study reported the reaction of 2-hydrazinobenzo [h]quinazoline with carbon disulfide in the presence of pyridine, resulting in 9-mercapto-5H-spiro [benzo [h] [1,2,4]triazolo [3,4-b]quinazoline-6,1′-cycloheptane]-7 (11H)-one .

Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : The spiro[indole-3,4’-piperidine] scaffold and its derivatives have been synthesized . This scaffold is a common structure in many natural products and pharmaceuticals, indicating its potential importance in medicinal chemistry.

- Methods : The synthesis was achieved through a Ag(i)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides . This method allowed for the creation of the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .

- Results : The diastereoselective products were achieved by a chiron approach . Density functional theory (DFT) calculations indicated that strong non-covalent effects between the substrate and catalyst/ligand complex stabilized the spiroindoleninium intermediate via cation-π–π interactions .

Propiedades

IUPAC Name |

spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLDCJYCZAHJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678174 | |

| Record name | 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |

CAS RN |

635713-68-7 | |

| Record name | 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)

![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)

![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)

![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)